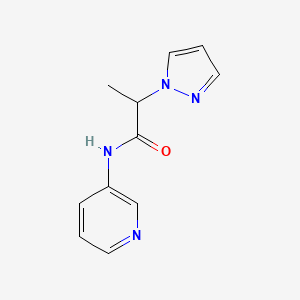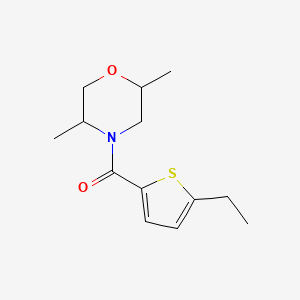
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one, also known as 4-Methylpiperazine-1-carbonyl-2-(2-methylpropyl)-1-pyrrolidinecarboxamide, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, it has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is responsible for the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one in lab experiments is its well-established synthesis method, which produces high yields of pure product. The compound is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions that can be explored in the study of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one. One potential direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to explore its anti-tumor effects in combination with other chemotherapeutic agents. Additionally, the compound can be further optimized to improve its pharmacokinetic properties and reduce its toxicity. Overall, the potential therapeutic applications of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one make it a promising compound for future research.
Synthesemethoden
The synthesis of 4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one involves the reaction of 4-methylpiperazine-1-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to a cyclization reaction with the help of a dehydrating agent such as thionyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure product and has been widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-onerazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one has been extensively studied for its therapeutic potential in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. It has also been investigated for its potential as a drug delivery system, owing to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-11(2)9-17-10-12(8-13(17)18)14(19)16-6-4-15(3)5-7-16/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAVJNCPBKBIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazine-1-carbonyl)-1-(2-methylpropyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)




![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)
![4-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544473.png)
![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)